molecular formula C17H14BrN3O2S B2662188 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide CAS No. 864858-40-2

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide

Cat. No.: B2662188
CAS No.: 864858-40-2
M. Wt: 404.28
InChI Key: KYEFYPHBGSMCOI-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a bicyclic system. Key structural elements include:

  • Thienopyridine scaffold: A sulfur-containing fused ring system (thiophene + pyridine) with partial saturation in the pyridine ring (4H,5H,6H,7H).
  • Substituents: 6-Acetyl group: Enhances electron-withdrawing properties and influences pharmacokinetics. 4-Bromobenzamide moiety: Aromatic bromine substitution likely impacts lipophilicity and receptor binding.

Commercial sources suggest its use in research applications, particularly in medicinal chemistry .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFYPHBGSMCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.

    Introduction of the acetyl and cyano groups: These functional groups can be introduced through acylation and cyanation reactions, respectively. Acetylation can be performed using acetic anhydride, while cyanation can be achieved using reagents like sodium cyanide or potassium cyanide.

    Attachment of the bromobenzamide moiety: This step involves the coupling of the thieno[2,3-c]pyridine intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution may result in various substituted benzamides.

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzamide derivatives, differing in substituent positioning, electronic properties, and heterocyclic frameworks. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Properties Reference
Target Compound 6-Acetyl, 3-cyano, 4-bromobenzamide Not explicitly stated (estimated ~420–430 g/mol) High polarity (cyano, acetyl); moderate lipophilicity (bromine)
4-Bromo-N-(pyridin-2-yl)benzamide (6c) 4-Bromobenzamide, pyridin-2-yl 310.11 g/mol Melting point: 123.2–125.7°C; TLC Rf = 0.26 (n-hexane:EtOAc 7:3)
N-{6-Acetyl-3-cyano-thieno[2,3-c]pyridin-2-yl}-2-(4-fluorophenyl)acetamide 4-Fluorophenylacetamide 357.40 g/mol Commercial availability (BI78640); price: $8–11/g
N-{6-Acetyl-3-cyano-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide 3-Methylsulfanylbenzamide 371.48 g/mol Increased lipophilicity (SMe group); CAS: 896340-77-5
N-{6-Acetyl-3-cyano-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide 3-Methanesulfonylbenzamide Not stated Polar sulfonyl group; custom synthesis available

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The 4-bromobenzamide in the target compound enhances lipophilicity compared to the 4-fluorophenylacetamide in BI78640 .

Synthetic Accessibility: Compound 6c (4-bromo-N-(pyridin-2-yl)benzamide) was synthesized in 95% yield via amidation of ethyl 4-bromobenzoate with 2-aminopyridine . In contrast, the target compound’s synthesis likely requires multi-step functionalization of the thienopyridine scaffold.

Commercial Relevance: Derivatives like BI78640 (fluorophenylacetamide) and BG14044 (methylsulfanylbenzamide) are marketed for research, suggesting the thienopyridine-benzamide scaffold is a versatile pharmacophore .

Structural Flexibility :

  • Replacing bromine with methanesulfonyl (compound in ) introduces a polar, hydrogen-bond-accepting group, which may alter target selectivity or metabolic stability.

Research Implications

  • Bromine vs. Fluorine : Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets compared to fluorine.
  • Thienopyridine vs. Pyridine Scaffolds: The fused thienopyridine system likely confers greater conformational rigidity and metabolic stability than simpler pyridinyl benzamides .

Biological Activity

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the thienopyridine class, characterized by a thieno[2,3-c]pyridine core combined with an acetyl group, a cyano group, and a bromobenzamide moiety. Its molecular formula is C18H16BrN3O2SC_{18}H_{16}BrN_3O_2S, with a molecular weight of 410.31 g/mol.

Property Details
Molecular FormulaC18H16BrN3O2SC_{18}H_{16}BrN_3O_2S
Molecular Weight410.31 g/mol
Structural FeaturesThieno[2,3-c]pyridine core, acetyl group, cyano group, bromobenzamide

Cell Cycle Regulation

Research indicates that this compound affects the cell cycle by inducing a significant accumulation of cells in the G2/M phase . This effect is dose-dependent and leads to a concomitant decrease in cells in the G0/G1 phase . The modulation of the cell cycle may contribute to its anticancer properties by promoting apoptosis in cancer cells .

Enzyme Inhibition

The compound exhibits inhibitory activity against specific enzymes crucial for metabolic pathways. Notably, it has been shown to inhibit tyrosinase , an enzyme involved in melanin production. This property suggests potential applications in treating skin disorders related to pigmentation .

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties that can mitigate oxidative stress within cells. This activity could have implications for age-related diseases and conditions associated with oxidative damage .

Anticancer Potential

Several studies have indicated that derivatives of thienopyridines can exhibit significant anticancer effects. This compound has shown cytotoxic effects against various cancer cell lines in vitro. The compound's ability to induce apoptosis and inhibit tumor growth makes it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
In a study examining the effects of thienopyridine derivatives on cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis .

Case Study 2: Enzyme Inhibition
Another study focused on the compound's inhibitory effect on tyrosinase activity. Results indicated that at a concentration of 100 µM, the compound reduced enzyme activity by approximately 60%, suggesting its potential use in treatments aimed at hyperpigmentation disorders .

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